4-Ethoxy-3-nitroaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

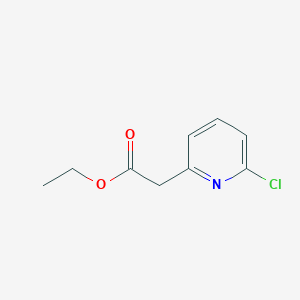

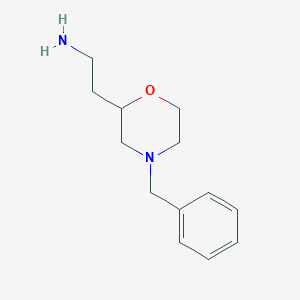

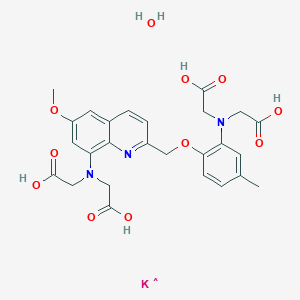

4-Ethoxy-3-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .

Synthesis Analysis

The synthesis of 4-Ethoxy-3-nitroaniline can be achieved through various methods. One common method is the amination of 4-nitrochlorobenzene . Another method involves the reduction of nitroaniline to form p-phenylenediamine .

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-nitroaniline consists of an ethoxy group (C2H5O) and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The exact mass of the molecule is 182.06914219 g/mol .

Chemical Reactions Analysis

4-Ethoxy-3-nitroaniline can undergo various chemical reactions. For instance, it can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .

Physical And Chemical Properties Analysis

4-Ethoxy-3-nitroaniline is a solid at room temperature . It has a molecular weight of 182.18 g/mol . It is insoluble in water, but soluble in alcohol, ether, and acetone .

安全和危害

未来方向

作用机制

Target of Action

It’s known that nitro compounds, such as 4-ethoxy-3-nitroaniline, are often involved in reductive transformations, which are of great importance for the chemical industry .

Mode of Action

4-Ethoxy-3-nitroaniline, like other nitro compounds, can undergo reductive transformations . As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso derivatives, whose effects are influenced by the substituent in the corresponding para position .

Biochemical Pathways

The reductive transformations of organic nitro compounds can lead to a variety of products, including amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Pharmacokinetics

It’s known that nitro compounds like 4-nitroaniline are readily absorbed orally, by inhalation, and dermally, and are eliminated in the form of numerous metabolites essentially via the kidneys .

Result of Action

Nitro compounds like 4-nitroaniline can produce acute intoxication, while chronic exposure can lead to hemolysis with a reduction in the hemoglobin level and liver damage .

Action Environment

The action of 4-Ethoxy-3-nitroaniline can be influenced by environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials have attracted great interest . Such processes, during which active sites appear under the action of light quanta, such as an electron and a hole, capable of initiating the transformation of substrate molecules, can occur under milder conditions, in many cases they have better selectivity and meet the requirements of “green” chemistry .

属性

IUPAC Name |

4-ethoxy-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQGCNLLLDKOOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170368 |

Source

|

| Record name | p-Phenetidine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1777-87-3 |

Source

|

| Record name | p-Phenetidine, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenetidine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)

![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)